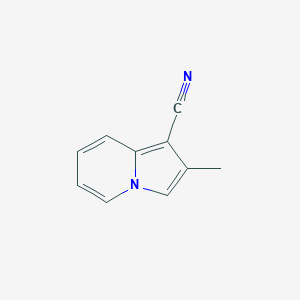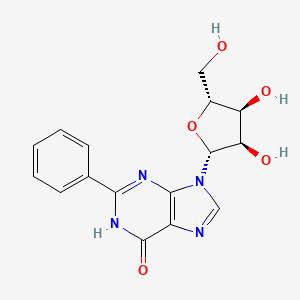
2-Phenylinosine
Vue d'ensemble
Description
“2-Phenylindolizine” is a chemical compound with the molecular formula C14H11N . It’s also known as “2-Phenylquinoline” with the molecular formula C15H11N .
Synthesis Analysis
A paper titled “SYNTHESIS OF 2-PHENYL INDOLE” describes a process where Acetophenone and phenyl hydrazine react in the presence of acid to get acetophenone phenylhydrazone. This undergoes Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole .
Molecular Structure Analysis
The molecular structure of “2-Phenylquinoline” has an average mass of 205.255 Da and a monoisotopic mass of 205.089142 Da .
Chemical Reactions Analysis
A novel bis(pinacolato)diboron-mediated N–O bond deoxygenative route to C6 benzotriazolyl purine nucleoside derivatives has been reported. This involves the reaction of amide bonds in t-butyldimethylsilyl-protected inosine, 2′-deoxyinosine, guanosine, 2′-deoxyguanosine, and 2-phenylinosine with commercially available peptide-coupling agents .
Applications De Recherche Scientifique
Nusinersen and Spinal Muscular Atrophy
Nusinersen, a 2'-O-methoxyethyl phosphorothioate-modified antisense drug developed for treating spinal muscular atrophy, demonstrates the potential of 2-phenylinosine derivatives in genetic disorders. Nusinersen specifically alters the splicing of SMN2 pre-mRNA, increasing functional survival motor neuron protein levels deficient in spinal muscular atrophy patients. This drug displayed acceptable safety, tolerability, and encouraging clinical efficacy in a phase 2 study, paving the way for further clinical trials (Finkel et al., 2016).
2'-Beta-fluoro-2',3'-dideoxyadenosine in Anti-AIDS Drug Research
The 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA, lodenosine), an experimental anti-AIDS drug, illustrates the role of 2-phenylinosine analogs in combating viral diseases. A specific high-performance liquid chromatography (HPLC) method for determining F-ddA in human plasma showcases the significance of these compounds in clinical studies and drug monitoring (Roth et al., 1998).
Adamantyl-Based Derivatives in Pharmaceutical Applications
Adamantyl-based compounds, which include phenyl ring substitutions, have been investigated for their acetylcholinesterase inhibitory activities, indicating potential for treating neurological disorders like Alzheimer’s disease. These compounds, including 2-phenylinosine derivatives, exhibit significant inhibition effects, underscoring their pharmaceutical importance (Kwong et al., 2017).
Molecular Imprinting for Environmental Applications
The development of molecular imprintingpolymers (MIPs) using 2-phenylinosine derivatives demonstrates their utility in environmental applications. For example, MIPs designed for the selective extraction of 2-phenylphenol, a related compound, from biological and environmental samples, highlight the potential of 2-phenylinosine in analytical and environmental chemistry. This approach aids in the detection and removal of hazardous substances, contributing to environmental safety and monitoring (Bakhtiar et al., 2019).
Controlled Release of Bioactives
The development of chitosan films containing β-cyclodextrin inclusion complexes for controlled release of bioactives, including 2-phenylinosine derivatives, has significant implications in food and pharmaceutical industries. These films enable the stable and controlled release of volatile compounds, enhancing product quality and shelf-life (Zarandona et al., 2020).
Biodegradation of Herbicides
In the context of agricultural science, studies on the biodegradation of phenylurea herbicides, chemically related to 2-phenylinosine, provide insights into the environmental fate and management of these compounds. This research is crucial for developing sustainable agricultural practices and mitigating environmental pollution (Hussain et al., 2015).
Antitumor Applications
Phenyl-substituted derivatives of 2-phenylinosine have been explored for their potential as antitumor agents. The synthesis and evaluation of such compounds, particularly for their DNA-interacting capabilities, open pathways for novel cancer therapeutics (Atwell et al., 1989).
Safety and Hazards
Propriétés
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-phenyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-6-9-11(22)12(23)16(25-9)20-7-17-10-14(20)18-13(19-15(10)24)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,21-23H,6H2,(H,18,19,24)/t9-,11-,12-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNBPPYCWNUUMZ-UBEDBUPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616276 | |
| Record name | 2-Phenylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32447-14-6 | |
| Record name | 2-Phenylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




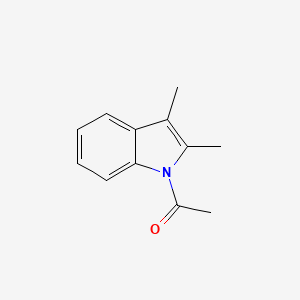
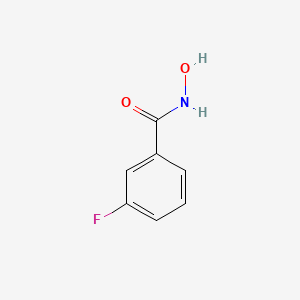

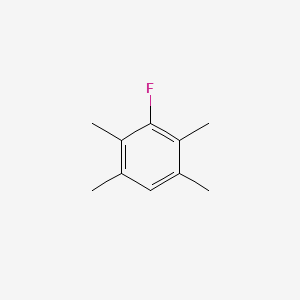
![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)
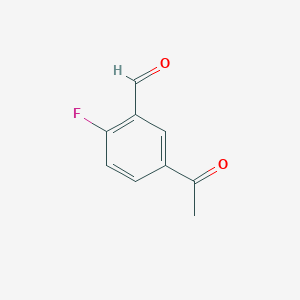
![Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine](/img/structure/B3350945.png)

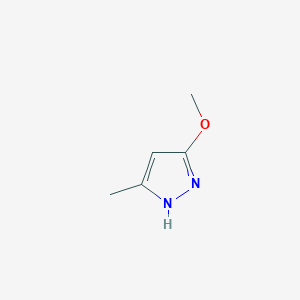
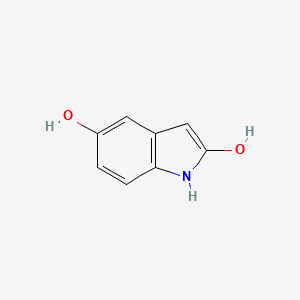
![5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-](/img/structure/B3350963.png)

